molecular formula C11H15Cl2NO B2385334 N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine CAS No. 932176-79-9

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine

Cat. No.: B2385334
CAS No.: 932176-79-9
M. Wt: 248.15
InChI Key: ARQUPSPCVKGCEN-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine is a chemical compound characterized by the presence of a dichlorobenzyl group attached to a methoxypropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 3-methoxypropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, photochemical benzylic bromination using in situ generated bromine can be optimized for high throughput and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile under photoirradiation.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. For instance, it may modulate α2-adrenergic receptors, leading to various physiological effects . The compound’s structure allows it to interact with these receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQUPSPCVKGCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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